molecular formula C60H102O26 B8113352 Notoginsenoside Fa

Notoginsenoside Fa

Cat. No.: B8113352
M. Wt: 1239.4 g/mol
InChI Key: YTZAUDPMFWADRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Notoginsenoside Fa” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and a steroid-like core, indicating its potential biological activity and significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and precise stereochemical control. The synthetic route would likely start with simpler building blocks, gradually constructing the complex structure through a series of well-planned reactions.

Industrial Production Methods

Industrial production of this compound would require advanced techniques such as automated synthesis, high-performance liquid chromatography (HPLC) for purification, and possibly biotechnological methods if the compound is derived from natural sources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: Any carbonyl groups present can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model for studying complex organic synthesis, stereochemistry, and reaction mechanisms.

Biology

In biology, it might be studied for its potential role in cellular processes, given its structural similarity to certain natural products and hormones.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity similar to known steroids or other bioactive molecules.

Industry

In industry, this compound could be used in the development of pharmaceuticals, nutraceuticals, or as a biochemical tool in research.

Mechanism of Action

The mechanism of action for such a compound would likely involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a steroid-like core structure.

    Glucose: Contains multiple hydroxyl groups and a cyclic structure.

    Cyclodextrins: Cyclic oligosaccharides with multiple hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of a complex steroid-like core with multiple hydroxyl groups and cyclic structures, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2,3,4-trihydroxycyclohexyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O26/c1-25(2)10-9-16-60(8,86-53-49(77)45(73)43(71)33(83-53)24-78-52-48(76)44(72)40(68)30(21-61)80-52)26-13-18-59(7)37(26)28(65)20-35-57(5)17-15-36(56(3,4)34(57)14-19-58(35,59)6)84-54-51(47(75)42(70)31(22-62)81-54)85-55-50(46(74)41(69)32(23-63)82-55)79-29-12-11-27(64)38(66)39(29)67/h10,26-55,61-77H,9,11-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZAUDPMFWADRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7CCC(C(C7O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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